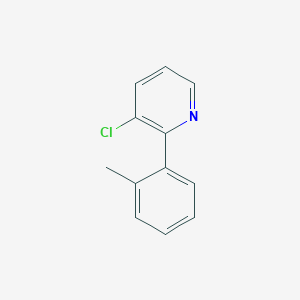

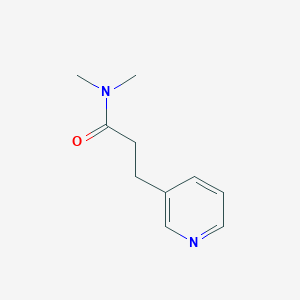

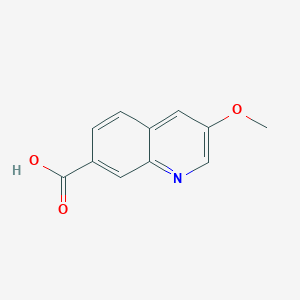

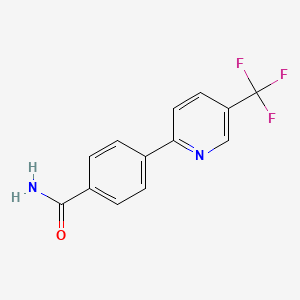

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide” is a chemical compound with a molecular weight of 267.21 . It is also known as 4-[5-(trifluoromethyl)-2-pyridinyl]benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, the synthesis of tipranavir, which involves the introduction of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF, has been described .科学的研究の応用

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide has been studied extensively in the fields of chemistry and pharmacology. It has been used as a model compound for studying the structure-activity relationships of pyridine-based compounds, and its biological activity has been investigated in a variety of systems. For example, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer activities. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.

作用機序

Target of Action

The primary target of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of amide bonds in certain signaling lipids, most notably the endocannabinoid anandamide .

Mode of Action

This inhibition could lead to an accumulation of the enzyme’s substrates in the cell, potentially altering cellular signaling .

Biochemical Pathways

The inhibition of Fatty-acid amide hydrolase 1 can affect several biochemical pathways. Most notably, it can impact the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory . By inhibiting the breakdown of anandamide, this compound could potentially enhance the signaling of the endocannabinoid system .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, but they generally undergo hepatic metabolism and renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by the endocannabinoid system. Potential effects could include analgesia, reduced inflammation, and alterations in mood and memory .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, individual variations in metabolism and excretion rates can also influence the compound’s efficacy .

実験室実験の利点と制限

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide is a relatively stable compound and can be easily synthesized using a variety of methods. Additionally, it is relatively inexpensive and can be purchased from a variety of suppliers. However, its solubility in aqueous solutions is limited and it can be difficult to work with in biological assays.

将来の方向性

Given the promising biological activity of 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide, there are many potential future directions for research. These include further investigations into its mechanism of action, studies of its effects on other biological systems, and the development of new derivatives with improved biological activity. Additionally, this compound could be used as a scaffold for the synthesis of new compounds with potential therapeutic applications. Finally, this compound could be used as a starting material for the synthesis of other biologically active compounds.

合成法

4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide can be synthesized using a variety of methods. The most common method is the condensation reaction between 5-trifluoromethyl-2-pyridinecarboxaldehyde and 4-aminobenzamide. This reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields the desired product in high yields. Other methods, such as the reaction of 2-trifluoromethyl-pyridine with 4-chlorobenzamide, have also been reported.

特性

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)10-5-6-11(18-7-10)8-1-3-9(4-2-8)12(17)19/h1-7H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNROCMCYXMTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。